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Compound of Interest

Compound Name: Amphistin

Cat. No.: B1247007

A detailed guide for researchers, scientists, and drug development professionals on the
properties, bioactivities, and mechanisms of two distinct families of lipopeptides.

This guide provides a comprehensive comparison of amphisin and fengycin, two classes of
cyclic lipopeptides produced by Pseudomonas and Bacillus species, respectively. While both
are recognized for their potent biological activities, they exhibit significant differences in their
structure, spectrum of activity, and mechanisms of action. This document summarizes the
available experimental data to facilitate a clear understanding of their respective attributes.

Structural and Physicochemical Properties

Amphisin and fengycin are both cyclic lipopeptides, consisting of a fatty acid tail linked to a
peptide ring. However, they differ in the size of the peptide ring and the nature of the fatty acid
chain.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1247007?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Validation & Comparative

Check Availability & Pricing

Property

Amphisin

Fengycin

Producing Genera

Pseudomonas

Bacillus

Peptide Ring Size

11 amino acid residues[1]

10 amino acid residues|[2]

Fatty Acid Moiety

Typically B-hydroxydecanoic
acid[1]

B-hydroxy fatty acid chain
(C14-C18), can be saturated or

unsaturated[2]

Primary Structure Example

B-hydroxydecanoyl-d-Leu-d-
Asp-d-allo-Thr-d-Leu-d-Leu-d-
Ser-I-Leu-d-GIn-I-Leu-I-lle-I-
Asp

Cyclic decapeptide linked to a
B-hydroxy fatty acid. Fengycin
A and B differ by an Alanine to
Valine substitution at position
6.[2]

Comparative Biological Activity

Fengycin has been extensively studied and demonstrates a broad spectrum of potent
antifungal activity against various plant and human fungal pathogens. Its antibacterial and

anticancer activities are also documented. In contrast, quantitative data on the biological

activity of amphisin is limited, with existing studies suggesting a more moderate and specific

antifungal and antibacterial profile.

Antifungal Activity

Fengycins are well-known for their strong inhibitory effects against filamentous fungi. Amphisin
and related lipopeptides have also shown antagonism against certain plant pathogenic fungi.

Table 2.1: Minimum Inhibitory Concentration (MIC) against Fungal Pathogens
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Fungal Species

Amphisin MIC (pg/mL)

Fengycin MIC (pg/mL)

Rhizomucor variabilis

Data not available

6.7 (4.5 pM)[3]

Pythium ultimum

Antagonistic activity reported,
but no specific MIC values
found.[4]

Data not available

Rhizoctonia solani

Antagonistic activity reported,
but no specific MIC values
found.[4]

Data not available

Candida albicans

Data not available

>1000

Aspergillus niger

Data not available

15.62[5]

Fusarium oxysporum

Data not available

Data available, but specific

values vary by study.

Magnaporthe grisea

Data not available

Effective at 20 and 50 pg/mL in

proteomic studies.

Note: The lack of specific MIC values for amphisin highlights a significant gap in the current

research literature.

Antibacterial Activity

Fengycin exhibits some antibacterial activity, although it is generally more potent against fungi.

The antibacterial activity of the amphisin group of lipopeptides appears to be limited.

Table 2.2: Minimum Inhibitory Concentration (MIC) against Bacterial Pathogens
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Bacterial Species

Amphisin Group MIC
(ng/mL)

Fengycin MIC (pg/mL)

Staphylococcus aureus

500 (for Milkisin, an amphisin-
like lipopeptide)

1.56 - 6.25 (for de novo
designed lipopeptides)[2]

Salmonella enterica

1000 (for Milkisin, an amphisin-
like lipopeptide)

Data not available

Xanthomonas axonopodis pv.

) ) Data not available 25[6]
vesicatoria
Pseudomonas aeruginosa Data not available 200[6]
Escherichia coli Data not available >1000

Cytotoxic and Anticancer Activity

Fengycin has demonstrated selective cytotoxicity against various cancer cell lines, inducing

apoptosis. There is currently no available data on the cytotoxic or anticancer activity of

amphisin.

Table 2.3: Half-maximal Inhibitory Concentration (IC50) against Cancer Cell Lines

Cell Line

Amphisin IC50

Fengycin IC50

HT29 (Colon Cancer)

Data not available

~20 pg/mL (inhibitory effect)[7]

95D (Lung Cancer)

Data not available

Data available, but specific

values vary by study.

MCF-7 (Breast Cancer)

Data not available

42.79 pg/mL (for lturin A,
another Bacillus lipopeptide)[8]

A549 (Lung Cancer)

Data not available

7.73 uM (for Iturin A)[8]

Mechanism of Action

Both amphisin and fengycin are thought to exert their primary biological effects through

interaction with and disruption of cell membranes. However, the downstream cellular

© 2025 BenchChem. All rights reserved.

4/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9641054/
https://www.researchgate.net/figure/Minimum-inhibitory-concentration-MIC-of-lipopeptides-against-fungal-species-g-mL_tbl2_310766711
https://www.researchgate.net/figure/Minimum-inhibitory-concentration-MIC-of-lipopeptides-against-fungal-species-g-mL_tbl2_310766711
https://pmc.ncbi.nlm.nih.gov/articles/PMC11169400/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2024.1511461/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2024.1511461/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

consequences, particularly for fengycin, have been more thoroughly elucidated.

Membrane Permeabilization

The amphiphilic nature of both lipopeptides allows them to insert into the lipid bilayers of cell
membranes, leading to increased permeability and leakage of cellular contents. This is
considered the primary mechanism of action for both lipopeptide families. For fengycin, this
membrane disruption is concentration-dependent. At low concentrations, it forms pores, while
at higher concentrations, it can have a detergent-like effect, solubilizing the membrane.[6] The
primary antagonistic mechanism for amphisin-like lipopeptides is also the formation of
transmembrane ion channels that disrupt the electrical potential across the fungal or plant cell
membrane.[4]
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Prepare serial dilutions of lipopeptide in 96-well plateH Inoculate wells with microbial suspension H Incubate plate HDetermine MIC (lowest concentration with no visible growth)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Amphisin and Fengycin
Lipopeptides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247007#comparative-study-of-amphisin-and-
fengycin-lipopeptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1247007#comparative-study-of-amphisin-and-fengycin-lipopeptides
https://www.benchchem.com/product/b1247007#comparative-study-of-amphisin-and-fengycin-lipopeptides
https://www.benchchem.com/product/b1247007#comparative-study-of-amphisin-and-fengycin-lipopeptides
https://www.benchchem.com/product/b1247007#comparative-study-of-amphisin-and-fengycin-lipopeptides
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1247007?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

